molecular formula C11H14ClNO B6616460 (4-chlorophenyl)(oxolan-3-yl)methanamine CAS No. 1250330-72-3

(4-chlorophenyl)(oxolan-3-yl)methanamine

Cat. No.: B6616460
CAS No.: 1250330-72-3
M. Wt: 211.69 g/mol
InChI Key: BNJICPSSJZQIOE-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(oxolan-3-yl)methanamine is an organic compound that consists of a 4-chlorophenyl group attached to an oxolan-3-ylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(oxolan-3-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with oxolan-3-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(oxolan-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)(oxolan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.

Biology

In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be used in the design of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(oxolan-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S)-oxolan-3-ylmethanamine: A stereoisomer with similar structural features but different spatial arrangement.

    (2,5-dichlorophenyl)(oxolan-3-yl)methanamine: A derivative with additional chlorine atoms on the phenyl ring.

Uniqueness

(4-chlorophenyl)(oxolan-3-yl)methanamine is unique due to the presence of both the 4-chlorophenyl group and the oxolan-3-ylmethanamine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-(oxolan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-4,9,11H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJICPSSJZQIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250330-72-3
Record name (4-chlorophenyl)(oxolan-3-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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